molecular formula C10H13NO2 B1210388 2-Amino-5,6-dihydroxytetralin CAS No. 21489-74-7

2-Amino-5,6-dihydroxytetralin

Cat. No. B1210388
CAS RN: 21489-74-7
M. Wt: 179.22 g/mol
InChI Key: FSMRTTIHBZCVJG-UHFFFAOYSA-N
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Description

2-Amino-5,6-dihydroxytetralin is a chemical compound with the molecular formula C10H13NO2 . It is provided by several suppliers and manufacturers .


Molecular Structure Analysis

The molecular structure of 2-Amino-5,6-dihydroxytetralin consists of 10 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms, along with a nitrogen atom . The exact mass is 179.09500 .


Physical And Chemical Properties Analysis

The boiling point of 2-Amino-5,6-dihydroxytetralin is 367ºC at 760 mmHg . Its molecular weight is 179.21600, and it has a flash point of 175.7ºC . Unfortunately, the melting point and density are not specified .

Scientific Research Applications

Biocatalytic Synthesis of Amino Acids

Research by Hernández et al. (2017) explored the stereoselective synthesis of amino acids, a key area in medicinal chemistry, through a biocatalytic approach. They used a class II pyruvate aldolase from E. coli and pyridoxal phosphate-dependent transaminase for the synthesis of 2-amino-4-hydroxybutanoic acid, demonstrating high yields and significant stereoselectivity, which is relevant for drug development and industrial applications (Hernández et al., 2017).

Metal-Catalyzed Diamination Reactions

Cardona and Goti (2009) discussed the importance of 1,2-diamine motifs, like those in 2-Amino-5,6-dihydroxytetralin, in various natural products and pharmaceuticals. Their work highlighted recent advances in metal-catalyzed diamination reactions, which have potential applications in the synthesis of natural products and drug molecules (Cardona & Goti, 2009).

Asymmetric Synthesis of Amino Alcohols

The research by Ramasastry et al. (2007) on the enantioselective synthesis of 1,2-amino alcohols, like those structurally related to 2-Amino-5,6-dihydroxytetralin, revealed efficient synthesis methods using organocatalysis. This approach has implications in creating biologically active molecules (Ramasastry et al., 2007).

Biosynthesis and Properties of Hydroxy-Amino-Acids

Sun et al. (2018) discussed the unique effects of hydroxy amino acids, like 2-Amino-5,6-dihydroxytetralin, in biotechnology and molecular biology. They explored their properties, biosynthesis, and applications in pharmaceutical intermediates, highlighting their value in antifungal, antibacterial, antiviral, and anticancer properties (Sun et al., 2018).

Chiral Recognition of Amino Alcohols

Research by Seo et al. (2017) demonstrated the diastereoselective recognition of amino alcohols using 2,2'-Dihydroxybenzil, which is relevant to compounds like 2-Amino-5,6-dihydroxytetralin. This study has implications for chiral recognition in drug development and analytical chemistry (Seo et al., 2017).

Synthesis and Pharmacological Activity

Bosch et al. (2000) focused on synthesizing heterocyclic analogues of 5,6-dihydroxy-2-aminotetralins and evaluated their dopaminergic activity. This research provides insights into the potential therapeutic applications of compounds structurally related to 2-Amino-5,6-dihydroxytetralin (Bosch et al., 2000).

Stereoselective Separation of Amino Acids

Horak and Lämmerhofer (2019) developed methods for the stereoselective separation of amino acids, including those similar to 2-Amino-5,6-dihydroxytetralin, using zwitterionic stationary phases. This technique is important for identifying and purifying amino acids in therapeutic drug research (Horak & Lämmerhofer, 2019).

Enzymatic Reductive Amination for Pharmaceutically Relevant Derivatives

Citoler et al. (2021) reported on a biocatalytic approach for the synthesis of 2-Aminotetralin and 3-aminochroman derivatives, which are crucial in pharmaceutical molecules. This method offers a sustainable and efficient way to produce such compounds (Citoler et al., 2021).

properties

IUPAC Name

6-amino-5,6,7,8-tetrahydronaphthalene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1,4,7,12-13H,2-3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMRTTIHBZCVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37096-30-3 (hydrobromide)
Record name 2-Amino-5,6-dihydroxytetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90944085
Record name 6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,6-dihydroxytetralin

CAS RN

21489-74-7
Record name 2-Amino-5,6-dihydroxytetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Amino-5,6,7,8-tetrahydronaphthalene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
JD Kohli, LI Goldberg, JD McDermed - European Journal of Pharmacology, 1982 - Elsevier
Effects of dopamine (DA) and the N,N-di-n-propyl derivative of 2-amino-5,6-dihydroxytetralin (dipropyl-A-5,6-DTN) were compared on renal blood flow in phenoxybenzamine pretreated …
Number of citations: 27 www.sciencedirect.com
J Weinstock, D Gaitanopoulos, HJ Oh… - Journal of medicinal …, 1986 - ACS Publications
In a series of 7, 8-dihydroxy-l-phenyltetrahydro-3-benzazepine dopamine receptoragonists introduction of a chloro or fluoro substituent into the 6-position increases dopaminergic …
Number of citations: 34 pubs.acs.org
AN Brubaker - 1980 - search.proquest.com
The dopamine molecule has been of interest to neurochemists since Funk ‘d first demonstrated it to be an obligatory intermediate in the biosynthesis of endogenous catecholamine …
Number of citations: 4 search.proquest.com
JG Cannon, B Costall, PM Laduron, JE Leysen… - Biochemical …, 1978 - Elsevier
Putative dopamine agonists from a series of 2-aminotetralin derivatives were assessed for their ability to stimulate dopamine-sensitive adenylate cyclase and to inhibit the binding of [ 3 …
Number of citations: 60 www.sciencedirect.com
B Costall, RJ Naylor, JG Cannon, T Lee - European Journal of …, 1977 - Elsevier
A series of 2-aminotetralin derivatives were injected into the nucleus accumbens of rat to assess the nature of the dopamine mechanisms in this nucleus which modulate hyperactivity …
Number of citations: 75 www.sciencedirect.com
MGP Feenstra, H Rollema, TBA Mulder… - European Journal of …, 1983 - Elsevier
The relation between in vivo rat striatal dopamine (DA) receptor binding of N,N-dipropyl-2-amino-5,6-dihydroxytetralin (DiPr-5,6-ADTN) and the dopaminergic effects of this compound …
Number of citations: 13 www.sciencedirect.com
AH Mulder, B Braakhuis, V De Regt, D Dijstra… - European Journal of …, 1980 - Elsevier
Various compounds belonging to the 2-aminotetralin (2-amino-tetrahydronaphthalene) series were examined for their effects on the efflux of tritium from striatal and hypothalamic slices …
Number of citations: 13 www.sciencedirect.com
JG Cannon, T Lee, HD Goldman… - Journal of Medicinal …, 1977 - ACS Publications
A series of variously N-substituted 2-aminotetralins having OH groups at 5 and 6 and at 6 and 7 positions, as well as nonoxygenated systems, has been evaluated for central …
Number of citations: 138 pubs.acs.org
MGP Feenstra, C Sumners, JH Goedemoed… - Naunyn-Schmiedeberg's …, 1983 - Springer
Several dopamine (DA) receptor agonists, notably N,N-dipropyl-2-aminotetralin analogues differing in the number and position of phenolic hydroxyl groups, were evaluated in model …
Number of citations: 59 link.springer.com
SM Paul, FT Crews - Eur J Pharmacol, 1980 - cnjournals.com
Various compounds belonging to the 2-aminotetralin (2-amino-tetrahydronaphthalene) series were examined for their effects on the efflux of tritium from striatal and hypothalamic slices …
Number of citations: 37 cnjournals.com

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